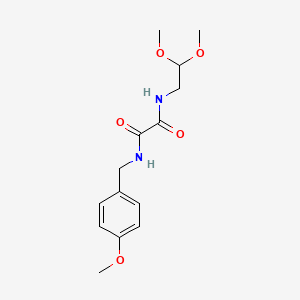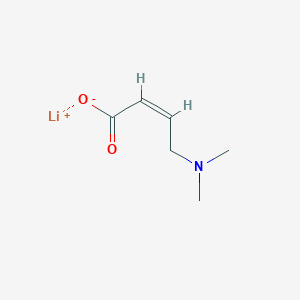![molecular formula C25H19N3O4 B2544040 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide CAS No. 877656-74-1](/img/new.no-structure.jpg)
2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. Its molecular framework, featuring a benzofuro[3,2-d]pyrimidine core, presents opportunities for diverse chemical reactions and interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide typically involves the cyclization of a suitable precursor compound. This may include the reaction of a substituted benzofuran with a pyrimidine derivative under specific conditions like controlled temperature and pH. Various catalysts and solvents can be employed to optimize yield and purity.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using similar methodologies, with a focus on maximizing efficiency and cost-effectiveness. High-throughput synthesis reactors and automated processes could be employed to ensure consistent quality and quantity.
Análisis De Reacciones Químicas
Types of Reactions: This compound is capable of undergoing several types of chemical reactions, including:
Oxidation: Introduction of oxygen or removal of hydrogen to form oxides.
Reduction: Gain of electrons or hydrogen to reduce oxidation state.
Substitution: Replacement of an atom or group in the molecule with another atom or group.
Common Reagents and Conditions: Typical reagents for these reactions might include:
For oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
For reduction: Sodium borohydride (NaBH₄), lithium aluminium hydride (LiAlH₄)
For substitution: Halogens (Cl₂, Br₂), nucleophiles (OH⁻, NH₂⁻)
Major Products Formed:
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is studied for its reactivity and potential as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology and Medicine: Biologically, it may have potential as a lead compound in drug discovery. Researchers are interested in its interactions with biological molecules and potential therapeutic effects.
Industry: Industrially, it could be used in the development of advanced materials or as a component in specialty chemicals, depending on its physicochemical properties.
Mecanismo De Acción
Molecular Targets and Pathways: The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. Its mechanism may involve binding to active sites or altering molecular pathways, leading to changes in biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds:
2-(2,4-Dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide
2-(2,4-Dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide
Uniqueness: Compared to these similar compounds, 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide may offer distinct reactivity due to its unique substitution pattern on the aromatic ring, which could influence its electronic properties and interaction with other molecules.
Hopefully, this gets you started. Do you have access to a lab to try any of this out? Or are you just curious?
Propiedades
Número CAS |
877656-74-1 |
|---|---|
Fórmula molecular |
C25H19N3O4 |
Peso molecular |
425.444 |
Nombre IUPAC |
2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C25H19N3O4/c1-16-8-7-9-17(14-16)26-21(29)15-27-22-19-12-5-6-13-20(19)32-23(22)24(30)28(25(27)31)18-10-3-2-4-11-18/h2-14H,15H2,1H3,(H,26,29) |
Clave InChI |
LGWFKWZDSNYNGI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)OC5=CC=CC=C53 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-1,3-benzothiazole-6-carboxamide](/img/structure/B2543961.png)
![2-[4-(dimethylsulfamoyl)benzamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2543963.png)

![3,4-dimethoxy-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2543966.png)
![2-Methyl-4-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B2543969.png)
![3-(4-Chlorophenyl)-7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2543970.png)



![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B2543974.png)

![(1S,4Z,8R)-9-azabicyclo[6.2.0]dec-4-en-10-one](/img/structure/B2543977.png)
![3-(4-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(pyridin-2-yl)pyridazine](/img/structure/B2543979.png)
